N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
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Overview
Description
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the benzothiazole ring .
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: Similar in structure but with different functional groups, leading to different chemical properties.
N-[(2Z)-4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide: Shares the benzothiazole core but differs in the substituents attached to the ring.
Uniqueness
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole class. This compound is notable for its unique molecular structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of methoxy and methyl groups suggests a diverse range of chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3S. Its complex structure is characterized by:
- Benzothiazole moiety : Known for various biological activities.
- Dimethoxy and methyl substitutions : These groups can enhance solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.
Research Findings:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes.
Case Studies:
- In Vivo Models : Animal studies indicated that treatment with the compound reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in models of induced inflammation.
- Molecular Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Data Summary
Biological Activity | Evidence Type | Key Findings |
---|---|---|
Anticancer | In vitro | Reduced cell viability in cancer cell lines; induced apoptosis via caspase activation |
Anti-inflammatory | In vivo | Decreased NO and cytokine levels; inhibited NF-kB pathway |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes.
- Receptor Interaction : It could interact with specific receptors that modulate cellular responses to stress and inflammation.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)11-6-7-12(23-2)15(10-11)26-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDPQFLXRVOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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